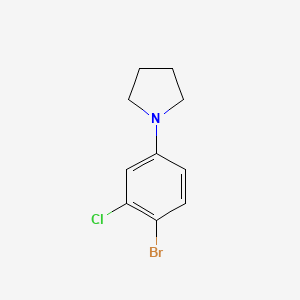

1-(4-Bromo-3-chlorophenyl)pyrrolidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-bromo-3-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHFDVFVPSKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716485 | |

| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-20-1 | |

| Record name | Pyrrolidine, 1-(4-bromo-3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformational Chemistry of 1 4 Bromo 3 Chlorophenyl Pyrrolidine Derivatives

Chemical Transformations at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring, being a secondary amine, is nucleophilic and serves as a key site for various chemical modifications.

The lone pair of electrons on the pyrrolidine nitrogen allows it to act as a potent nucleophile, readily participating in substitution and addition reactions. While specific studies on 1-(4-bromo-3-chlorophenyl)pyrrolidine are not extensively documented, the reactivity can be inferred from the well-established chemistry of N-aryl pyrrolidines. nih.govrsc.org For instance, the nitrogen can attack a variety of electrophilic carbon centers.

A primary example is N-alkylation, where the pyrrolidine nitrogen displaces a leaving group from an alkyl halide to form a quaternary ammonium (B1175870) salt. The reaction proceeds via a standard S_N2 mechanism.

Another key reaction is acylation, where the nitrogen attacks an acyl halide or anhydride (B1165640) to form an amide. This transformation is fundamental in synthetic chemistry for installing carbonyl moieties. The general mechanism involves the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the elimination of the leaving group.

Detailed Research Findings: Computational studies on the nucleophilic aromatic substitution (S_NAr) reactions of pyrrolidine with substituted thiophenes show that the reaction follows a stepwise pathway involving the initial nucleophilic addition of pyrrolidine to an electron-deficient carbon center. rsc.org This is followed by the elimination of a leaving group, often facilitated by a proton transfer. rsc.org This fundamental reactivity underpins the expected behavior of the pyrrolidine nitrogen in this compound when reacting with various electrophiles.

The nucleophilic character of the pyrrolidine nitrogen extends to reactions with sulfonyl chlorides and isocyanates, yielding sulfonamides and ureas, respectively. These functional groups are significant in medicinal chemistry and materials science.

Reaction with Sulfonyl Chlorides: The reaction with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, results in the formation of a stable N-sulfonylated derivative. The base is required to neutralize the HCl generated during the reaction.

Reaction with Isocyanates: The pyrrolidine nitrogen can readily add across the C=N bond of an isocyanate. This reaction is typically very efficient and does not require a catalyst, forming a substituted urea (B33335) derivative. This transformation is a common strategy for linking molecular fragments. Recent research has highlighted the use of aryl sulfonyl isocyanates as versatile electrophilic reagents that react with nucleophiles to form a variety of derivatives, including substituted ureas and other heterocyclic systems. rsc.org

The following table summarizes the expected derivatization reactions at the pyrrolidine nitrogen.

| Electrophile | Reagent Class | Product Functional Group |

| Alkyl Halide (R-X) | Alkylating Agent | Quaternary Ammonium Salt |

| Acyl Halide (RCOCl) | Acylating Agent | Amide |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonylating Agent | Sulfonamide |

| Isocyanate (R-N=C=O) | - | Urea |

Reactivity of the Halogenated Aromatic Ring

The 4-bromo-3-chlorophenyl ring is primed for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. The differing reactivity of the bromine and chlorine substituents allows for selective functionalization.

The carbon-halogen bond strength increases in the order C-Br < C-Cl. This difference is the basis for achieving selective reactions. In transition-metal catalyzed processes, such as palladium-catalyzed cross-couplings, the oxidative addition of the catalyst into the C-Br bond is significantly faster and occurs at lower temperatures than the oxidative addition into the C-Cl bond. acs.org This allows for the selective substitution of the bromine atom while leaving the chlorine atom intact.

Detailed Research Findings: Studies on the site-selective cross-coupling of polyhalogenated arenes confirm this reactivity pattern. nih.govacs.org For example, in Suzuki-Miyaura cross-coupling reactions of substrates containing both bromine and chlorine, arylation occurs preferentially at the brominated position. nih.gov This selectivity is a cornerstone for the sequential derivatization of polyhalogenated aromatic compounds. Free-radical reactions also show selectivity based on the halogen, though the mechanisms differ. nih.govmasterorganicchemistry.com

The following table illustrates the general selectivity observed in cross-coupling reactions.

| Coupling Reaction | Reactivity Order | Outcome on this compound |

| Suzuki-Miyaura | C-I > C-Br > C-OTf > C-Cl | Selective coupling at the C-Br bond is expected. |

| Buchwald-Hartwig | C-I > C-Br > C-OTf > C-Cl | Selective amination/etherification at the C-Br bond. |

| Heck | C-I > C-Br > C-OTf > C-Cl | Selective vinylation at the C-Br bond. |

The halogen atoms on the aromatic ring are handles for a wide range of organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: As mentioned, the selective reaction of an arylboronic acid or ester at the C-Br bond is a highly efficient method for forming a biaryl linkage. This reaction is catalyzed by a palladium complex and requires a base. nih.govyoutube.comyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds. By reacting this compound with an amine in the presence of a suitable palladium catalyst and base, selective amination at the bromine position can be achieved to introduce a new amino substituent.

Stille Coupling: This reaction uses organotin reagents to form C-C bonds. Similar to other palladium-catalyzed couplings, selectivity for the C-Br bond is expected. rsc.org

Heck Coupling: This reaction introduces a vinyl group at the site of the halogen. The intramolecular version of the Heck reaction is a powerful tool for forming cyclic structures. wikipedia.orgprinceton.eduorganic-chemistry.orglibretexts.org

Detailed Research Findings: The mechanism for these cross-coupling reactions generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organometallic reagent (e.g., boronic acid), and reductive elimination to form the product and regenerate the catalyst. nih.govyoutube.com The rate-limiting and selectivity-determining step is typically the initial oxidative addition, which is significantly faster for C-Br bonds than C-Cl bonds. acs.orgnih.gov

Mechanistic Studies of Novel Reactions Involving the Compound

The unique substitution pattern of this compound, featuring two different halogen atoms on the phenyl ring, makes it an intriguing substrate for novel chemical transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. Mechanistic studies into these potential reactions, while not extensively documented for this exact molecule, can be elucidated by drawing upon well-established principles from analogous systems. The primary focus of such studies would be to understand the regioselectivity and the factors governing the reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond.

The greater reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed processes is a cornerstone of these mechanistic considerations. This reactivity difference stems from the lower bond dissociation energy of the C-Br bond, which facilitates the crucial oxidative addition step in the catalytic cycle. nih.govcsbsju.edu Consequently, it is mechanistically plausible to achieve selective functionalization at the C-4 position (bromine) while leaving the C-3 position (chlorine) intact.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Insight

A plausible novel reaction for this compound is the Suzuki-Miyaura cross-coupling, which would form a new carbon-carbon bond. The catalytic cycle, as applied to this substrate, is hypothesized to proceed through several key steps.

The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. For this compound, this step is regioselective, with the palladium(0) species preferentially inserting into the more labile C-Br bond to form a palladacycle intermediate. nih.govmdpi.com This selectivity is primarily dictated by the difference in bond energies between C-Br and C-Cl.

Following oxidative addition, the next key step is transmetalation. In this phase, an organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The final step is reductive elimination, where the newly formed C-C bond is created, and the desired biaryl product is released, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. nih.gov

The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote both the oxidative addition and reductive elimination steps. nih.gov

Interactive Data Table: Proposed Conditions for Regioselective Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Expected Major Product |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 1-(3-Chloro-4-phenylphenyl)pyrrolidine |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 1-(3-Chloro-4-(4-methoxyphenyl)phenyl)pyrrolidine |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 1-(3-Chloro-4-(thiophen-2-yl)phenyl)pyrrolidine |

Palladium-Catalyzed Buchwald-Hartwig Amination: Mechanistic Pathway

Another significant novel transformation for this compound is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond. The mechanism shares similarities with the Suzuki coupling, particularly the initial regioselective oxidative addition of the C-Br bond to the palladium(0) catalyst. wikipedia.orglibretexts.org

The catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound. wikipedia.org

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the resulting palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex. libretexts.orgyoutube.com

Reductive Elimination: This final step involves the formation of the new C-N bond and the expulsion of the arylamine product, regenerating the active palladium(0) catalyst. wikipedia.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Sterically hindered biarylphosphine ligands are known to be effective in promoting the reductive elimination step, which can often be rate-limiting. organic-chemistry.org

Interactive Data Table: Proposed Conditions for Regioselective Buchwald-Hartwig Amination

| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Expected Major Product |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 4-(4-(3-Chlorophenyl)pyrrolidin-1-yl)morpholine |

| 2 | Aniline | Pd₂(dba)₃ | BrettPhos | LHMDS | Dioxane | N-(4-(3-Chlorophenyl)pyrrolidin-1-yl)aniline |

| 3 | Indole | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 1-(4-(1H-Indol-1-yl)-3-chlorophenyl)pyrrolidine |

Structure Activity Relationship Sar Studies of Pyrrolidine Derivatives with Relevance to the 1 4 Bromo 3 Chlorophenyl Pyrrolidine Scaffold

Influence of Halogen Substituents on Molecular Recognition and Biological Target Interactionsnih.govresearchgate.netmdpi.comresearchgate.net

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of the 1-(4-Bromo-3-chlorophenyl)pyrrolidine scaffold, the bromine and chlorine atoms on the phenyl ring are pivotal in defining its interaction with biological targets.

Halogens influence molecular interactions through both electronic and steric effects. Electronically, both chlorine and bromine are electron-withdrawing groups, which can alter the electron density of the phenyl ring. This modification can affect interactions, such as π-π stacking with aromatic residues in a protein target, and can influence the basicity of the pyrrolidine (B122466) nitrogen. nih.govresearchgate.net The ability of halogens to form halogen bonds—a noncovalent interaction between the electrophilic region of a halogen (the σ-hole) and a nucleophilic site—is a key electronic contribution. The strength of this bond varies, increasing in the order of Cl < Br < I. mdpi.com

Sterically, the size of the halogen atom impacts how the ligand fits within a binding site. Bromine is larger than chlorine, and this difference can be exploited in ligand design to achieve selectivity for a specific target. In some cases, increasing the steric bulk of a substituent can enhance diastereocontrol in synthesis. nih.gov The combination of these electronic and steric factors on the this compound scaffold defines its potential for specific and high-affinity interactions with biological macromolecules.

Stereochemical Aspects of Pyrrolidine-Based Ligands and Their Functional Implicationsnih.govresearchgate.netresearchgate.netmdpi.com

The non-planar, sp³-hybridized nature of the pyrrolidine ring introduces stereochemistry as a critical determinant of biological activity. nih.govresearchgate.net The spatial arrangement of substituents on the pyrrolidine ring can lead to different stereoisomers (enantiomers and diastereomers) with distinct biological profiles.

Biological systems, being chiral, often exhibit a high degree of enantiomeric specificity. This means that two enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different pharmacological activities. One enantiomer may bind with high affinity to a receptor, while the other may be significantly less active or even interact with a different target altogether. nih.gov For example, in studies of pyrrolidine bis-cyclic guanidine (B92328) ligands, inverting the stereochemistry at a single position could dramatically decrease agonist potency at a specific receptor. nih.gov Similarly, for substituted pyrrolidines derived from carbohydrates, the configuration of stereogenic centers is a determining factor in the stereochemical outcome of catalytic reactions. researchgate.net Therefore, for any derivative of the this compound scaffold that contains a chiral center, it is essential to separate and evaluate the individual enantiomers to identify the more potent and selective isomer.

When a molecule has two or more stereocenters, it can exist as diastereomers, which are stereoisomers that are not mirror images. Diastereomers have different physical properties and can exhibit distinct biological activities. Controlling the diastereomeric outcome during synthesis is a key aspect of modern drug design. nih.gov In the synthesis of polysubstituted pyrrolidines, the cycloaddition reactions used often allow for high regio- and diastereocontrol, enabling the specific synthesis of desired isomers. nih.gov For instance, in a series of 3,4-disubstituted pyrrolidine acid analogs developed as PPAR ligands, the cis-3R,4S isomer was identified as the preferred stereochemistry for potent activity. nih.gov This highlights the importance of controlling the relative orientation of substituents on the pyrrolidine ring to optimize interactions with the biological target.

Structure-Activity Correlations in Various In Vitro Biological Contextsnih.govebi.ac.uknih.govnih.govnih.gov

The pyrrolidine scaffold is a versatile platform found in compounds with a wide range of biological activities. SAR studies have been conducted across various in vitro models, revealing key structural features for activity in different therapeutic areas. While specific data for this compound is not extensively published, the activities of related analogs suggest potential areas of investigation.

Pyrrolidine derivatives have shown significant potential as:

Anticancer Agents : Certain polysubstituted pyrrolidines have demonstrated good proliferation inhibitory effects against various cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Some analogs induce cell cycle arrest and apoptosis, making them promising candidates for anticancer therapies. nih.gov

Anti-inflammatory Agents : N-substituted pyrrolidine-2,5-diones have been evaluated as multitarget anti-inflammatory agents, showing potent inhibition of cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase enzymes. ebi.ac.uk Specific compounds have emerged as potent and selective COX-2 inhibitors. ebi.ac.uk

Sodium Channel Blockers : A series of pyrrolidine derivatives were synthesized and evaluated as Na⁺ channel blockers. nih.gov SAR studies led to the discovery of a potent blocker with low activity against hERG channels, which showed significant neuroprotective effects in a model of ischemic stroke. nih.gov

Antibacterial Agents : Pyrrolidinedione-based compounds have been identified as novel reversible inhibitors of MurA, a key enzyme in bacterial cell wall biosynthesis. nih.gov These inhibitors were effective against both wild-type and fosfomycin-resistant MurA, indicating their potential as a new class of antibiotics. nih.gov

Kinase Inhibitors : Pyrrole-fused and pyrrolo-pyrimidine derivatives have been designed as inhibitors of kinases such as EGFR and CDK2, which are important targets in cancer therapy. nih.gov

The table below summarizes the in vitro biological activities of various pyrrolidine derivatives, providing context for the potential applications of the this compound scaffold.

| Compound Class | Biological Target/Assay | Observed Activity | Reference |

| Polysubstituted Pyrrolidines | Proliferation in HCT116 & HL60 cancer cells | IC₅₀ values from 2.9 to 16 μM; induction of apoptosis | nih.gov |

| N-substituted Pyrrolidine-2,5-diones | COX-2 Enzyme Inhibition | Selective inhibition with IC₅₀ value of 0.98 μM for the most potent compound | ebi.ac.uk |

| Pyrrolidine Derivatives | Neuronal Na⁺ Channel Blockade | Potent inhibition leading to neuroprotective activity in a stroke model | nih.gov |

| Pyrrolidinediones | Bacterial MurA Enzyme Inhibition | Reversible inhibition with an IC₅₀ of 4.5 μM for the most potent compound | nih.gov |

| Pyrrolo[3,2-d]pyrimidines | Anticancer activity against HCT-116 cells | IC₅₀ values as low as 0.009 µM | nih.gov |

Pyrrolidine Derivatives as Potential Enzyme Inhibitors

The pyrrolidine scaffold is a key component in the design of inhibitors for a wide range of enzymes, owing to its ability to form critical interactions within enzyme active sites.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are validated targets for antibacterial agents. researchgate.netresearchgate.net A series of N-phenylpyrrolamide inhibitors have shown potent activity against E. coli DNA gyrase, with some compounds achieving IC₅₀ values in the low nanomolar range (2–20 nM). rsc.org For these compounds, none showed activity against human topoisomerase IIα, indicating a desirable selectivity for bacterial enzymes. rsc.org In another study, hybrid compounds combining quinoxaline (B1680401) and pyrrolidine moieties were tested for their inhibitory effects on DNA gyrase, showing IC₅₀ values ranging from 26.57 to 84.84 μM. nih.gov Similarly, hybrids of 1,2,4-oxadiazole (B8745197) and pyrrolidine have been synthesized as dual inhibitors of DNA gyrase and topoisomerase IV. researchgate.netresearchgate.net Certain derivatives in this class displayed potent inhibition of E. coli DNA gyrase with IC₅₀ values as low as 42 nM and significant inhibition of E. coli topoisomerase IV with an IC₅₀ of 1.47 µM. researchgate.net

Mcl-1: Myeloid cell leukemia sequence 1 (Mcl-1) is an anti-apoptotic protein and an attractive target for cancer therapy. nih.gov A series of pyrrolidine derivatives were developed as Mcl-1 inhibitors by modifying the amino acid side chain of a lead compound. nih.gov This optimization led to the discovery of a compound (compound 18) with a potent inhibitory constant (Kᵢ) of 0.077 μM, which was more potent than the positive control, Gossypol (Kᵢ = 0.18 μM). nih.gov Another compound from the same series (compound 40) demonstrated good antiproliferative activity against PC-3 cancer cells, with a Kᵢ of 8.45 μM. nih.gov

Factor Xa: As a crucial enzyme in the coagulation cascade, Factor Xa (FXa) is a major target for anticoagulant drugs. mdpi.com A novel class of amino(methyl)pyrrolidine-based sulfonamides has been designed as potent and selective FXa inhibitors. nih.govresearchgate.net The pyrrolidine core in these inhibitors makes van der Waals contact with the enzyme surface. nih.govresearchgate.net SAR studies led to a compound (compound 15) with an IC₅₀ of 5.5 nM. nih.govresearchgate.net Other research has focused on derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one, with structural modifications leading to a potent FXa inhibitor with an IC₅₀ value of 3.68 μM. mdpi.com

p300/CBP HAT: The histone acetyltransferases (HATs) p300 and its paralog CBP are potential drug targets for cancer. nih.govnih.gov Through compound screening and medicinal chemistry, novel pyrrolidine-containing inhibitors of p300/CBP HAT have been discovered with IC₅₀ values as low as 620 nM. nih.gov These inhibitors were found to be competitive against the histone substrate and showed high selectivity for p300/CBP over other HATs like PCAF and Myst3. nih.gov The most potent compounds demonstrated strong activity against the proliferation of several tumor cell lines with EC₅₀ values of 1-3 μM. nih.gov

Histamine (B1213489) H3 Receptor: The histamine H3 receptor (H3R) is a G protein-coupled receptor highly expressed in the central nervous system and is a target for various neurological disorders. nih.govacs.org SAR studies on a library of pyrrolidine-containing compounds have been conducted to develop H3R antagonists. nih.gov The basicity of the pyrrolidine nitrogen is a key factor for H3R affinity. The piperidine (B6355638) moiety has also been identified as a critical structural feature for dual activity at H3 and sigma-1 receptors. acs.org While some pyrrolidinone-based derivatives were initially reported as highly affine H3R agonists, further studies could not replicate the high binding affinity, suggesting that the initial findings may have been an overestimation based on the methodology used. nih.gov

Table 1: Pyrrolidine Derivatives as Enzyme Inhibitors

| Target Enzyme | Pyrrolidine Derivative Class | Key SAR Findings | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| DNA Gyrase | N-phenylpyrrolamides | Substitutions on the phenyl ring and pyrrolamide core are critical for activity. | 2-20 nM | rsc.org |

| Topoisomerase IV | 1,2,4-oxadiazole/pyrrolidine hybrids | Structural modifications on the hybrid scaffold enhance dual-target activity. | 1.47 µM | researchgate.net |

| Mcl-1 | Amino acid-modified pyrrolidines | Modification of the amino acid side chain significantly improves binding affinity. | 0.077 µM (Kᵢ) | nih.gov |

| Factor Xa | Amino(methyl)pyrrolidine sulfonamides | Pyrrolidine core provides key van der Waals contacts; designed as bioisosteres of piperazine (B1678402). | 5.5 nM | nih.govresearchgate.net |

| p300/CBP HAT | Pyrrolidine-based inhibitors | Competitive against histone substrate; selective over other HATs. | 620 nM | nih.gov |

| Histamine H3 Receptor | Pyrrolidine-containing antagonists | Basicity of pyrrolidine nitrogen is crucial for receptor affinity. | <100 nM (Kᵢ) | nih.govacs.org |

Scaffold Modulations for Antibacterial and Anthelmintic Activities

The pyrrolidine scaffold is a versatile template for developing agents against infectious diseases. Modifications to the core structure and its substituents are crucial for enhancing potency and overcoming resistance.

For antibacterial applications, pyrrolidine derivatives have been designed to inhibit essential bacterial enzymes. A series of N-phenylpyrrolamides were developed as inhibitors of bacterial DNA gyrase, with compound 22e emerging as highly effective against Gram-positive bacteria, including MRSA (MIC = 0.25 μg/mL). rsc.org For Gram-negative bacteria, compounds 23b and 23c showed the best efficacy, with MIC values from 4 to 32 μg/mL against various pathogens. rsc.org

Another strategy involves creating hybrid molecules. Quinoxaline-pyrrolidine hybrids connected by an azo bridge have been synthesized to combat antimicrobial resistance. nih.gov These compounds were tested against various pathogenic strains, and their inhibitory effects on DNA gyrase were evaluated. nih.gov

In the context of aminoglycoside resistance, which is often caused by enzymes like aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], pyrrolidine pentamine derivatives have been identified as potential inhibitors. mdpi.comnih.gov SAR studies on this scaffold, where five positions (R1–R5) can be substituted, have shown that the integrity of the core scaffold and specific stereochemistry are necessary for inhibitory activity. mdpi.com Alterations at the R1 position of the most active compounds reduced inhibitory levels, highlighting the importance of an S-phenyl moiety at this location. nih.gov Modifications at other positions (R3, R4, R5) had varied effects, indicating potential for further optimization. nih.gov

While the provided search results focus heavily on antibacterial applications, the principles of scaffold modulation, such as hybridization and substituent modification, are equally applicable to the development of anthelmintic agents, although specific examples were not detailed in the retrieved documents.

Table 2: Antibacterial Activity of Pyrrolidine Derivatives

| Derivative Class | Bacterial Target | Key SAR Finding | Potency (MIC) | Reference |

|---|---|---|---|---|

| N-phenylpyrrolamides | Gram-positive (S. aureus, MRSA) | Compound 22e showed the most effectiveness. | 0.25 µg/mL | rsc.org |

| N-phenylpyrrolamides | Gram-negative (E. coli, P. aeruginosa) | Compounds 23b and 23c were most effective. | 4-32 µg/mL | rsc.org |

| Pyrrolidine Pentamines | Aminoglycoside-resistant bacteria | S-phenyl moiety at R1 position is essential for inhibiting the AAC(6′)-Ib enzyme. | N/A (Potentiation of amikacin) | nih.gov |

Exploration of Anticancer Research Avenues for Pyrrolidine Scaffolds

The pyrrolidine scaffold is a cornerstone in the discovery of novel anticancer agents, targeting various hallmarks of cancer. Its prevalence is noted in inhibitors of enzymes crucial for cancer cell survival and proliferation.

As discussed previously, pyrrolidine derivatives are effective inhibitors of Mcl-1 and p300/CBP HAT, both of which are significant targets in oncology. nih.govnih.gov The development of Mcl-1 inhibitors from a pyrrolidine scaffold led to compounds with potent antiproliferative activities against prostate cancer cells (PC-3). nih.gov Similarly, p300/CBP HAT inhibitors containing a pyrrolidine moiety have demonstrated strong activity against the proliferation of several tumor cell lines, including estrogen receptor-positive breast cancer cells (MCF-7), with EC₅₀ values in the low micromolar range. nih.gov

The versatility of the pyrrolidine motif allows it to serve as a pharmacophore that can enhance aqueous solubility and other physicochemical properties, which are critical for drug development. pharmablock.com The nitrogen atom can act as a hydrogen bond donor or, when substituted, as a hydrogen bond acceptor, enabling precise interactions with target proteins. pharmablock.com This is exemplified in the history of drug discovery, where the proline (a pyrrolidine-carboxylic acid) moiety was fundamental in the development of early ACE inhibitors from a natural peptide. pharmablock.com These principles are actively applied in modern anticancer drug design.

Rational Design Principles for Optimizing Pyrrolidine Scaffolds for Enhanced Potency and Selectivity

The optimization of pyrrolidine-based compounds into potent and selective drug candidates relies on several rational design principles. These strategies aim to fine-tune the interactions between the molecule and its biological target while improving its drug-like properties.

Bioisosterism and Scaffold Hopping: One common approach is the use of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties. For instance, amino(methyl)pyrrolidine scaffolds were designed as bioisosteres of the piperazine core found in known Factor Xa inhibitors, leading to potent new compounds. nih.govresearchgate.net This demonstrates how the pyrrolidine ring can successfully replace other cyclic amines to improve properties or explore new chemical space.

Structure-Based Design and Molecular Docking: With the availability of protein crystal structures, structure-based design has become a powerful tool. Molecular docking simulations can predict how a pyrrolidine derivative will bind to its target, guiding the synthesis of new analogues. mdpi.com For example, docking studies of pyrrolidine pentamine inhibitors into the AAC(6′)-Ib enzyme revealed a significant correlation between the predicted binding energy (ΔG) and the observed inhibitory activity, validating the computational models for guiding optimization. mdpi.com

Molecular Hybridization: This principle involves combining structural features from two or more known active molecules to create a new hybrid compound with potentially enhanced activity or a dual mode of action. mdpi.com This was successfully applied in creating quinoxaline-pyrrolidine hybrids as antibacterial agents and 1,2,4-oxadiazole/pyrrolidine hybrids as dual DNA gyrase/topoisomerase IV inhibitors. researchgate.netresearchgate.netnih.gov

Control of Stereochemistry: The three-dimensional arrangement of atoms is critical for biological activity. SAR studies on pyrrolidine pentamine inhibitors showed that the stereochemistry at specific positions on the scaffold was essential for their ability to inhibit the target enzyme. mdpi.com Therefore, controlling the stereochemistry during synthesis is a key principle for optimizing potency.

Computational Chemistry and Molecular Modeling Approaches Applied to 1 4 Bromo 3 Chlorophenyl Pyrrolidine and Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine (B122466) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgyoutube.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding changes in their biological effects. nih.govyoutube.com These models are crucial for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. youtube.commdpi.com

For pyrrolidine derivatives, QSAR studies have been instrumental in identifying key structural features that govern their inhibitory potency against various biological targets. nih.govscispace.com These models are developed by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data. nih.gov

Three-dimensional QSAR (3D-QSAR) methods analyze the relationship between the 3D properties of molecules and their biological activity. youtube.com Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net These methods calculate steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) around a set of aligned molecules. nih.govyoutube.com The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov

Studies on various series of pyrrolidine derivatives have successfully employed CoMFA and CoMSIA to elucidate structural requirements for activity. nih.govtandfonline.com For instance, a QSAR study on pyrrolidine analogues as dipeptidyl peptidase-IV (DPP-IV) inhibitors generated statistically significant CoMFA and CoMSIA models. nih.gov The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.727, while the CoMSIA model, incorporating steric, electrostatic, hydrophobic, and hydrogen bond fields, showed a superior q² of 0.870. nih.gov Similarly, a study on pyrrolidine derivatives as Mcl-1 inhibitors produced robust CoMFA and CoMSIA models with good stability and predictability. tandfonline.com

The results of these analyses are often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. tandfonline.comnih.gov For example, CoMFA and CoMSIA contour maps for pyrrolidine-based DPP-IV inhibitors revealed that electron-donating groups at the 3rd position of the pyrrolidine ring enhance activity, whereas electron-withdrawing groups are preferred at the 4th and 5th positions. nih.gov This information provides a clear roadmap for designing more potent analogues.

Table 1: Statistical Parameters of 3D-QSAR Models for Pyrrolidine Derivatives

| Model | Target | q² (Cross-validated R²) | r² (Non-cross-validated R²) | r²_pred (External Validation) | Key Fields | Source |

|---|---|---|---|---|---|---|

| CoMFA | DPP-IV | 0.727 | 0.973 | Not Reported | Steric, Electrostatic | nih.gov |

| CoMSIA | DPP-IV | 0.870 | 0.981 | Not Reported | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | nih.gov |

| CoMFA | Mcl-1 | 0.689 | 0.999 | 0.986 | Not Reported | tandfonline.com |

This table is interactive. You can sort and filter the data.

QSAR models can be developed using two primary approaches: ligand-based and structure-based. nih.govnih.gov

Ligand-based QSAR is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies solely on the information derived from a set of active and inactive ligands. researchgate.net The underlying assumption is that molecules with similar structures or properties will exhibit similar biological activities. nih.gov Pharmacophore modeling, a key ligand-based technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. researchgate.netnih.gov

Structure-based QSAR , on the other hand, is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. nih.govnih.gov This method, also known as receptor-based QSAR, incorporates information about the ligand-target interactions into the model. nih.gov By analyzing how different ligands bind within the active site, structure-based QSAR can provide a more detailed and accurate understanding of the structural requirements for affinity and selectivity. nih.gov

For pyrrolidine derivatives, both approaches have proven valuable. Ligand-based studies have helped to define the pharmacophoric features necessary for activity against various enzymes. nih.gov Structure-based methods have complemented these findings by correlating specific interactions within the binding pocket with observed inhibitory potencies. nih.gov

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govyoutube.com It is a cornerstone of structure-based drug design, used to understand binding mechanisms, predict binding affinities (scoring), and screen large compound libraries for potential hits. researchgate.netmdpi.com

Docking simulations have been extensively used to study how pyrrolidine derivatives interact with their target proteins. nih.govekb.eg These simulations can reveal the specific binding pose of the ligand within the active site and identify the key amino acid residues involved in the interaction. nih.govmdpi.com Common interactions include hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic interactions. nih.gov

For example, a docking study of pyrrolidine derivatives into the active site of α-mannosidase enzymes identified crucial interactions. nih.gov The simulations showed that the aromatic rings of the ligands orient towards a hydrophobic cavity, forming π-π stacking interactions with aromatic amino acids like Phenylalanine and Tyrosine. nih.gov Similarly, docking of a pyrrolo[1,2-a]quinazoline derivative into the DNA gyrase B active site of Mycobacterium tuberculosis highlighted key hydrogen bonds with residues such as ASN52 and GLY122. researchgate.net

In some cases, structural analysis reveals multiple possible binding modes for a single class of ligands. A study on pyrrolidine-based HIV-1 protease inhibitors found two completely different binding orientations, with the only common feature being the interaction of the pyrrolidine nitrogen with the catalytic aspartate residues. nih.gov This highlights the importance of integrating computational predictions with experimental structural biology throughout the lead optimization process. nih.gov

Table 2: Examples of Predicted Binding Interactions for Pyrrolidine Analogues

| Compound Class | Target Enzyme | Key Interacting Residues | Types of Interaction | Source |

|---|---|---|---|---|

| Functionalized Pyrrolidines | α-Mannosidase I | Phe528, Phe329, Phe659 | π-π Stacking | nih.gov |

| Functionalized Pyrrolidines | α-Mannosidase II | Trp95, Tyr269, Phe312, Tyr102 | π-π Stacking | nih.gov |

| Pyrrolo[1,2-a]quinazoline | DNA Gyrase B | ASN52, LEU120, GLY122 | Hydrogen Bonding | researchgate.net |

| 1,3,4-Oxadiazole derivative | 1NFY | Arg25, Leu123, Cys44, Pro120 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| Pyrrole derivatives | EGFR | Not specified | Not specified | nih.gov |

This table is interactive. You can sort and filter the data.

Virtual screening (VS) is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.comresearchgate.net When combined with molecular docking (structure-based virtual screening), it becomes a powerful tool for rapidly identifying novel hits from databases containing millions of compounds. researchgate.netmdpi.com

The process typically involves docking every compound in a virtual library against the 3D structure of the target protein. mdpi.com The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking molecules are selected for experimental testing. researchgate.net This strategy significantly reduces the time and cost associated with high-throughput screening. mdpi.com

Virtual screening has been successfully applied to identify new pyrrolidine-based ligands. For instance, a virtual screening campaign exploring a dataset of over 20,000 natural products led to the identification of a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of M. tuberculosis DNA gyrase B. researchgate.net Subsequent optimization of this hit compound resulted in a derivative with improved binding energy and better predicted pharmacokinetic properties. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements and interactions of atoms over time. nih.govutupub.fi MD simulations are crucial for assessing the conformational flexibility of both the ligand and the target protein, as well as for evaluating the stability of the predicted binding pose. utupub.finih.gov

The simulation calculates the forces between atoms and uses them to predict their subsequent motion, generating a trajectory of the complex's behavior. nih.gov Analysis of this trajectory can reveal important information about the stability of key interactions, the role of solvent molecules, and conformational changes that may occur upon ligand binding. acs.orgacs.org

MD simulations have been used to confirm the stability of complexes involving pyrrolidine derivatives and their targets. tandfonline.comnih.gov For example, after identifying a promising pyrrolo[1,2-a]quinazoline derivative through docking, researchers performed MD simulations to confirm its stability in the DNA gyrase B binding site. researchgate.net The results showed that the optimized derivative formed a more stable complex compared to the initial hit compound, reinforcing its potential as a lead candidate. researchgate.net These simulations provide a higher level of confidence in the predictions made by docking and QSAR models, guiding more effective drug design efforts. utupub.fi

Advanced Analytical Methodologies in the Research and Characterization of 1 4 Bromo 3 Chlorophenyl Pyrrolidine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of individual components from a mixture. For 1-(4-Bromo-3-chlorophenyl)pyrrolidine, various chromatographic techniques are employed to ensure the sample's purity and to isolate the compound from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the purity of this compound. The development of a robust HPLC method is essential for quality control and for monitoring the progress of its synthesis. A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is typically developed to separate the target compound from any potential impurities or degradants.

Method development involves a systematic optimization of several key parameters to achieve efficient separation with good peak shape and resolution. The choice of stationary phase, mobile phase composition, flow rate, and detector wavelength are all critical. For compounds like this compound, a C18 column is a common choice for the stationary phase due to its versatility and hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state. pensoft.net Isocratic elution (constant mobile phase composition) or gradient elution (varied composition) can be employed to achieve the desired separation. researchgate.net Detection is typically performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, often around 225-256 nm for aromatic compounds. pensoft.nettsijournals.com Method validation is performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust. researchgate.net

Table 1: Typical HPLC Method Parameters for Analysis of Aromatic Pyrrolidine (B122466) Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. pensoft.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Eluent system to separate compounds based on polarity. pensoft.net |

| Elution Mode | Isocratic or Gradient | Controls the elution of compounds from the column. |

| Flow Rate | 1.0 mL/min | Determines the speed of the separation and affects resolution. pensoft.net |

| Column Temp. | 30 °C | Ensures reproducibility of retention times. pensoft.net |

| Detection | UV at 225 nm | Monitors the eluent for the presence of the analyte. pensoft.net |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. tsijournals.com |

While this compound is an achiral molecule, chiral chromatography is an essential technique in the context of its synthesis or its use as a precursor for chiral molecules. If a chiral center were introduced into the pyrrolidine ring or its substituents, the resulting product would be a racemic mixture of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual characterization are crucial. researchgate.net

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), are widely used for this purpose. researchgate.netresearchgate.net Another class of CSPs includes Pirkle-type columns, such as the (R,R) Whelk-01, which operate on a donor-acceptor interaction mechanism. tsijournals.com The mobile phase in chiral HPLC is typically a non-polar organic solvent mixture, such as n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol, sometimes with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and resolution. tsijournals.comresearchgate.net

For applications requiring larger amounts of highly pure this compound, such as for structural confirmation or further synthetic steps, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify milligrams to grams of a target compound.

The principles are similar to analytical chromatography, but it utilizes larger columns with greater stationary phase capacity and higher flow rates. The goal is to maximize throughput while maintaining adequate separation from impurities. After the crude reaction mixture is injected, fractions of the eluent are collected as they exit the detector. Fractions containing the pure compound are then combined, and the solvent is removed to yield the purified product. An alternative technique for preparative-scale separation is counter-current chromatography (CCC), which is a liquid-liquid partition method that avoids the use of solid stationary phases, often leading to higher recovery of the target compound. nih.gov

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic methods are vital for confirming the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's atomic connectivity, chemical environment of atoms, and elemental composition.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons and the pyrrolidine ring protons.

Aromatic Region : The three protons on the 4-bromo-3-chlorophenyl ring would appear as a complex ABC spin system. The proton at C2 (between the chloro and pyrrolidinyl groups) would likely be a doublet. The proton at C5 would be a doublet of doublets, and the proton at C6 would be another doublet. Their chemical shifts would be downfield (typically 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing halogens.

Aliphatic Region : The pyrrolidine ring contains two pairs of chemically non-equivalent methylene (B1212753) protons. The two protons alpha to the nitrogen atom (N-CH₂) would be deshielded by the adjacent nitrogen and aromatic ring, likely appearing as a multiplet around 3.3-3.5 ppm. The two protons beta to the nitrogen (C-CH₂-C) would appear further upfield as a multiplet around 1.9-2.1 ppm. researchgate.net

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, ten distinct signals are expected (six for the aromatic ring and four for the pyrrolidine ring, though symmetry in the pyrrolidine ring reduces this to two signals). The chemical shifts indicate the type of carbon atom. Aromatic carbons typically resonate between 110-150 ppm, with those directly attached to electronegative atoms (Br, Cl, N) appearing at the lower field end of this range. The aliphatic carbons of the pyrrolidine ring would appear upfield, with the carbon alpha to the nitrogen around 47-50 ppm and the beta carbon around 25-27 ppm. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 (3H, m) | 115 - 135 |

| Aromatic C-N | - | ~145 |

| Aromatic C-Cl | - | ~133 |

| Aromatic C-Br | - | ~118 |

| Pyrrolidine α-CH₂ | ~3.4 (4H, m) | ~48 |

2D-NMR Spectroscopy : Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the assignments. COSY identifies protons that are coupled to each other (e.g., adjacent protons in the pyrrolidine ring and on the aromatic ring). HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound, the molecular formula is C₁₀H₁₁BrClN. guidechem.com HRMS can measure the monoisotopic mass of the molecular ion with a precision of a few parts per million (ppm).

The calculated monoisotopic mass for C₁₀H₁₁⁷⁹Br³⁵ClN is 258.97634 u. guidechem.com An experimental HRMS measurement confirming this value would provide strong evidence for the proposed elemental formula. Furthermore, due to the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern of peaks (M, M+2, M+4), which serves as a definitive signature for the presence of one bromine and one chlorine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of its constituent functional groups.

For this compound, the IR spectrum can be analyzed by examining characteristic absorption bands. The structure contains several key functionalities: a saturated heterocyclic (pyrrolidine) ring, a trisubstituted aromatic (phenyl) ring, a tertiary amine, carbon-halogen bonds (C-Br and C-Cl), and various C-H and C-C single bonds.

Detailed analysis of the spectrum would focus on several key regions:

C-H Stretching Vibrations: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. In contrast, the aliphatic C-H bonds of the pyrrolidine ring would produce strong absorptions in the 2850-3000 cm⁻¹ region.

C-N Stretching Vibrations: The stretching vibration of the tertiary amine C-N bond is expected to appear in the 1250-1020 cm⁻¹ range. This band can sometimes be difficult to assign definitively due to overlap with other absorptions in the fingerprint region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically give rise to a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic absorptions are expected in the 900-675 cm⁻¹ range.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions unique to the molecule as a whole. This area includes C-C single bond stretching and various bending vibrations. The absorptions for the C-Cl (typically 800-600 cm⁻¹) and C-Br (typically 600-500 cm⁻¹) bonds are also found in this region, though they are often weak and can be coupled with other vibrations.

While specific, experimentally determined spectral data for this compound is not widely available in published literature, a table of expected characteristic IR absorptions can be compiled based on established correlation tables.

Table 1: Predicted Characteristic IR Absorption Bands for this compound This table is based on theoretical values and established spectroscopic-structural correlations.

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

|---|---|---|

| 3100-3000 | Weak to Medium | Aromatic C-H Stretching |

| 2980-2850 | Strong | Aliphatic C-H Stretching (CH₂) |

| 1600-1585 | Medium | Aromatic C=C Ring Stretching |

| 1500-1400 | Medium to Strong | Aromatic C=C Ring Stretching |

| 1470-1450 | Medium | Aliphatic C-H Bending (Scissoring) |

| 1250-1100 | Medium | Aryl C-N Stretching |

| 900-800 | Strong | Aromatic C-H Out-of-Plane Bending (Trisubstituted) |

| 800-600 | Medium to Weak | C-Cl Stretching |

Advanced X-ray Crystallography for Solid-State Structural Analysis and Stereochemistry

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be generated. From this map, the exact positions of all atoms can be determined, yielding a complete molecular structure.

A crystallographic study of this compound would provide several critical pieces of information:

Confirmation of Connectivity: It would unequivocally confirm the atomic connectivity, verifying that the pyrrolidine ring is attached to the C1 position of the 4-bromo-3-chlorophenyl ring.

Molecular Geometry: The analysis would yield precise measurements of all bond lengths and angles. For instance, the C-Br, C-Cl, C-N, and various C-C and C-H bond lengths would be determined with high precision. The planarity of the phenyl ring and the conformation of the non-planar pyrrolidine ring (which typically adopts an "envelope" or "twist" conformation) would be explicitly defined.

Stereochemistry: As this compound is an achiral molecule, there are no stereocenters to be determined. However, the technique would reveal the molecule's conformation in the solid state.

Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal, identifying any significant intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds that stabilize the crystal lattice.

Although a published crystal structure for this compound is not available in the primary scientific literature, the parameters that would be reported from such an analysis are standardized.

Table 2: Representative Crystallographic Data Parameters for a Molecular Compound No experimental data is publicly available for this compound. This table illustrates the parameters that would be determined in a single-crystal X-ray diffraction study.

| Parameter | Description | Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₁BrClN |

| Formula Weight | The mass of one mole of the compound. | 260.56 g/mol |

| Crystal System | The classification of the crystal based on its symmetry. | Data not available |

| Space Group | The specific symmetry group of the crystal. | Data not available |

| a, b, c (Å) | The dimensions of the unit cell. | Data not available |

| α, β, γ (°) | The angles of the unit cell. | Data not available |

| Volume (ų) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

| Density (calculated) | The calculated density of the crystal. | Data not available |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).

- Optimize temperature (80–100°C) to avoid byproducts like dehalogenation or diarylation.

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and spatial arrangement. For example, SHELXL refinement () can be applied:

- Crystal Parameters : Orthorhombic space group (e.g., Pbca), with unit cell dimensions a = 11.3872 Å, b = 9.5037 Å, c = 21.512 Å, and V = 2328.0 ų .

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and integrate 2017 independent reflections (Rint = 0.107).

- Validation : Check for H-bonding networks and π-π stacking using Mercury or Olex2 software .

Basic: What safety protocols are essential when handling this compound?

Answer:

Based on GHS classifications ():

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H313/H333 risks).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How to analyze conformational dynamics of the pyrrolidine ring?

Answer:

The Cremer-Pople puckering parameters () quantify ring non-planarity:

Calculate Puckering Amplitude (q₂) : Derived from atomic coordinates using:

where zⱼ are displacements from the mean plane.

Phase Angle (φ₂) : Determines pseudorotation pathways (e.g., envelope vs. twist conformers).

Software Tools : Gaussian (DFT optimization) or Platon (crystallographic analysis) .

Basic: What analytical techniques confirm purity and structural integrity?

Answer:

- HPLC : Use a C18 column (MeCN/H₂O, 70:30) with UV detection (λ = 254 nm); retention time \sim8.2 min.

- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 3.2–3.5 ppm (pyrrolidine CH₂) and δ 7.3–7.6 ppm (aryl protons) .

- Elemental Analysis : Expected C: 48.2%, H: 4.3%, N: 5.6% (deviation <0.3% acceptable).

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

Focus on substituent effects ():

Variation of Halogens : Replace Br/Cl with F or I to modulate electronic effects (Hammett σ values).

Ring Modifications : Introduce sp³-hybridized substituents (e.g., methyl, methoxy) to assess steric impacts.

Biological Assays : Test derivatives against target proteins (e.g., kinase inhibition) using SPR or fluorescence polarization.

Q. Example SAR Table :

| Derivative | Substituent | IC₅₀ (μM) | LogP |

|---|---|---|---|

| 1 | -Br, -Cl | 0.45 | 2.8 |

| 2 | -F, -Cl | 1.2 | 2.1 |

| 3 | -OCH₃, -Cl | 3.5 | 1.9 |

Advanced: How to troubleshoot contradictions in spectroscopic data?

Answer:

- NMR Discrepancies : If unexpected peaks arise, check for rotamers (variable-temperature NMR) or tautomerism (DMSO-d₆ vs. CDCl₃ solvent effects).

- Mass Spec Anomalies : Confirm isotopic patterns (e.g., Br/Cl 1:1 ratio) using high-resolution MS (HRMS-ESI) .

- XRD vs. DFT : Compare experimental bond lengths (e.g., C-Br = 1.89 Å) with DFT-optimized geometries (B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。